molecular formula C18H15NO6 B557819 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid CAS No. 296261-32-0

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid

Cat. No. B557819
M. Wt: 341.3 g/mol
InChI Key: JEHDYXCNIBCDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of malonic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to one of the amino groups . The Fmoc group is a common protective group used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a malonic acid backbone, two amino groups, and a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group consists of a fluorene (a polycyclic aromatic hydrocarbon) linked to a carbamate functional group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of β-Amino Acids

  • The Arndt-Eistert protocol, starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leads to the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids in high yield. This method involves a direct homologation process and is significant for the synthesis of homo-α-amino acids, demonstrating the utility of the Fmoc group in complex amino acid synthesis (Ellmerer-Müller et al., 1998).

Solid-Phase Synthesis of β-Peptides

  • The preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains involves a key step of diastereoselective amidomethylation. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides, indicating the versatility of Fmoc-protected amino acids in peptide chemistry (Šebesta & Seebach, 2003).

Self-Assembly and Nanomaterials

  • Fmoc-modified aliphatic amino acids, including Fmoc-protected versions of alanine, leucine, isoleucine, and valine, can form various self-assembled structures under different conditions. These self-assembled architectures have potential applications in materials science and nanotechnology, demonstrating the role of Fmoc-protected amino acids beyond traditional peptide synthesis (Gour et al., 2021).

Enzyme-Activated Surfactants

  • N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated forms that create homogeneous aqueous nanotube dispersions on-demand, highlighting a novel application in nanotechnology and materials science (Cousins et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHDYXCNIBCDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591543
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid

CAS RN

296261-32-0
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.